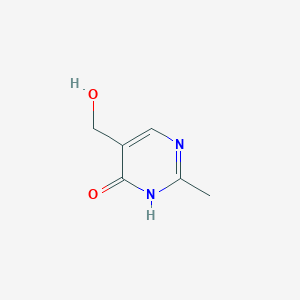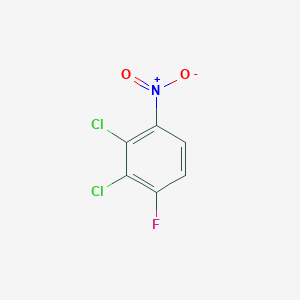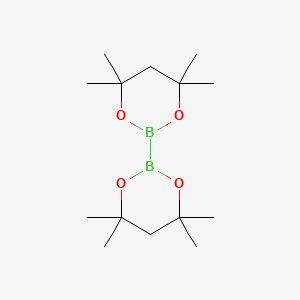
Bis(2,4-dimethylpentane-2,4-glycolato)diboron
概要
説明
Bis(2,4-dimethylpentane-2,4-glycolato)diboron is an organic boron compound with the chemical formula C14H28B2O4 . It is a white or almost white crystal, soluble in common organic solvents, such as ether, methanol, and ethanol .
Molecular Structure Analysis
The molecular structure of Bis(2,4-dimethylpentane-2,4-glycolato)diboron contains a total of 49 bonds. There are 21 non-H bonds, 1 rotatable bond, and 2 six-membered rings .Chemical Reactions Analysis
Bis(2,4-dimethylpentane-2,4-glycolato)diboron can be used as a catalyst in organic synthesis, participating in reactions that form C-C bonds, such as Suzuki coupling reactions and Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
Bis(2,4-dimethylpentane-2,4-glycolato)diboron has a melting point of 98-102 °C and a predicted boiling point of 263.1±7.0 °C. Its predicted density is 0.96±0.1 g/cm3. It is typically stored at -20°C and comes in the form of a white to off-white powder or crystals .科学的研究の応用
Metal-Free Organic Synthesis
Bis(2,4-dimethylpentane-2,4-glycolato)diboron is utilized in metal-free organic synthesis, particularly in the 1,1-diborylation of terminal alkynes . This process allows for the regioselective creation of 1,1-diborylalkene products with high efficiency. The significance of this application lies in the ability to form versatile building blocks for further reactions, enabling the synthesis of complex organic molecules.
Catalyst in C-C Bond Formation
This compound serves as a catalyst in reactions that form carbon-carbon bonds, such as Suzuki coupling reactions and Suzuki-Miyaura cross-coupling reactions . These reactions are fundamental in creating a wide array of organic compounds, including pharmaceuticals, agrochemicals, and organic materials.
Materials Science
Researchers have explored the potential of Bis(2,4-dimethylpentane-2,4-glycolato)diboron in materials science due to its unique chemical and physical properties . It shows promise in the development of new materials with applications ranging from electronics to coatings.
Synthesis of Organic Semiconductor Materials
The compound is used in the synthesis of organic semiconductor materials . These materials are crucial for the development of organic light-emitting diodes (OLEDs), solar cells, and transistors, which are integral components of modern electronic devices.
Optical Materials
Bis(2,4-dimethylpentane-2,4-glycolato)diboron is involved in the creation of optical materials . These materials have applications in lenses, optical fibers, and other technologies that manipulate light.
Fluorescent Dyes
The compound is also used in the field of fluorescent dyes . Fluorescent dyes have a wide range of applications, including biological imaging, where they help in visualizing cellular structures and processes.
Safety And Hazards
Bis(2,4-dimethylpentane-2,4-glycolato)diboron may cause irritation to the skin, eyes, and respiratory system. Therefore, appropriate protective equipment such as lab gloves, goggles, and breathing masks should be worn during operation . It should also avoid contact with oxidizing agents or strong acids to avoid dangerous reactions .
将来の方向性
特性
IUPAC Name |
4,4,6,6-tetramethyl-2-(4,4,6,6-tetramethyl-1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28B2O4/c1-11(2)9-12(3,4)18-15(17-11)16-19-13(5,6)10-14(7,8)20-16/h9-10H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLUUPDJUFXXHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)(C)C)B2OC(CC(O2)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571871 | |
| Record name | 4,4,4',4',6,6,6',6'-Octamethyl-2,2'-bi-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,4-dimethylpentane-2,4-glycolato)diboron | |
CAS RN |
230299-46-4 | |
| Record name | 4,4,4′,4′,6,6,6′,6′-Octamethyl-2,2′-bi-1,3,2-dioxaborinane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=230299-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,4',4',6,6,6',6'-Octamethyl-2,2'-bi-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Bis(2,4-dimethylpentane-2,4-glycolato)diboron interesting in terms of luminescence?
A1: Bis(2,4-dimethylpentane-2,4-glycolato)diboron, often abbreviated as B2oct2, is a non-aromatic borate ester that exhibits a fascinating phenomenon called aggregation-induced emission (AIE). [] While this compound is non-emissive in dilute solutions, it displays remarkable photoluminescence (PL) when aggregated. This characteristic is attributed to the clustering-triggered emission (CTE) mechanism. [] Essentially, the aggregation restricts the intramolecular motions of the molecule, leading to enhanced radiative decay and subsequent light emission.
Q2: How is Bis(2,4-dimethylpentane-2,4-glycolato)diboron utilized in organic synthesis?
A2: Bis(2,4-dimethylpentane-2,4-glycolato)diboron serves as a valuable reagent in organic synthesis, particularly in the diborylation of alkynes. [] It participates in an organobase-catalyzed reaction with terminal alkynes, resulting in the regioselective formation of 1,1-diborylalkene products. This reaction proceeds with high efficiency and is particularly noteworthy for its metal-free conditions. [] The proposed mechanism involves the activation of B2oct2 by the organobase catalyst, facilitating its interaction with the alkyne and subsequent diborylation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-4-methyl-N-[methyl-bis[[(E)-4-methylpentan-2-ylideneamino]oxy]silyl]oxypentan-2-imine](/img/structure/B1590929.png)
![trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II)](/img/structure/B1590930.png)
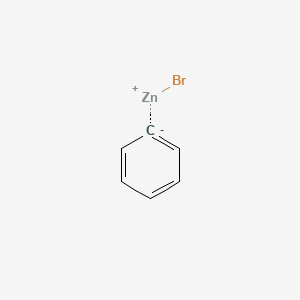
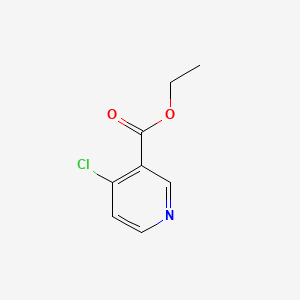
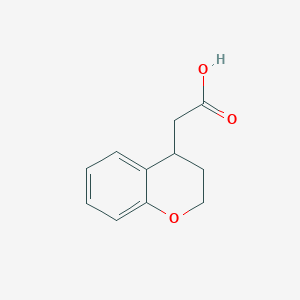

![Tris[(propan-2-yl)oxy]silyl](/img/structure/B1590940.png)
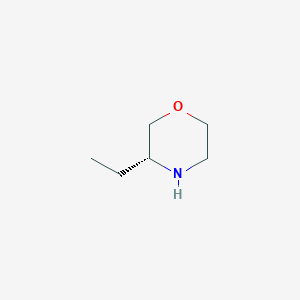

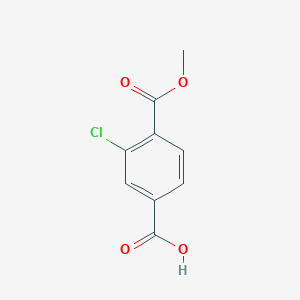
![N-[6-[Carbonochloridoyl(methyl)amino]hexyl]-N-methylcarbamoyl chloride](/img/structure/B1590946.png)

